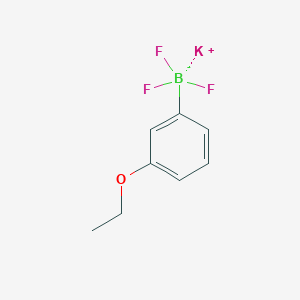

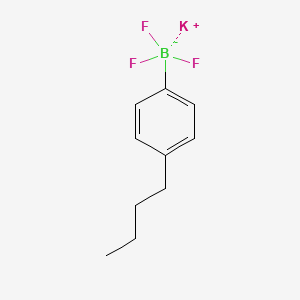

Potassium 4-butylphenyltrifluoroborate

Übersicht

Beschreibung

Potassium 4-tert-butylphenyltrifluoroborate is a fluorinated boron compound. It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Molecular Structure Analysis

The molecular formula of Potassium 4-tert-butylphenyltrifluoroborate is C10H13BF3K . The InChI Key is RQPOMNZPBPIWDB-UHFFFAOYSA-N .Chemical Reactions Analysis

Potassium 4-tert-butylphenyltrifluoroborate is used as potent boronic acid surrogates in Suzuki-Miyaura Cross-Coupling reactions .Physical and Chemical Properties Analysis

Potassium 4-tert-butylphenyltrifluoroborate is a solid with a molecular weight of 240.11 g/mol . It is moisture- and air-stable .Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including derivatives like Potassium 4-butylphenyltrifluoroborate, are pivotal in cross-coupling reactions. A study by Alacid and Nájera (2008) demonstrates their use in the first cross-coupling reaction with organic chlorides in aqueous media, catalyzed by an oxime-derived palladacycle. This process affords biphenyls under phosphine-free conditions, showcasing the compound's versatility in organic synthesis (Alacid & Nájera, 2008).

Mannich Reactions

Kabalka et al. (2004) explored the use of potassium alkynyltrifluoroborates in Mannich reactions, reacting with amines and salicylaldehydes to generate highly functionalized amines. This study highlights the compound's utility in creating complex amine structures, contributing to the diversity of synthetic chemistry applications (Kabalka, Venkataiah, & Dong, 2004).

Oxidation and Suzuki-Miyaura Cross-Coupling

Molander and Petrillo (2006) demonstrated the oxidation of hydroxyl-substituted organotrifluoroborates, including potassium organotrifluoroborate derivatives, using various oxidants. The oxidized products retain the trifluoroborate moiety and are utilized in Suzuki-Miyaura cross-coupling, indicating the compound's role in facilitating complex reaction pathways (Molander & Petrillo, 2006).

CO2 Separation

Lee and Kang (2021) investigated the use of potassium tetrafluoroborate (KBF_4), which shares similarities with this compound in terms of its fluoroborate component, as a carrier for CO_2 separation. Their work on PEBAX-5513/KBF4 composite membranes showcased improved CO_2 separation performance, underscoring the potential environmental applications of such compounds (Lee & Kang, 2021).

Regioselectivity in Catalysis

Presset et al. (2013) found potassium vinyltrifluoroborate to be efficient in Rh(III)-catalyzed annulations with benzamide derivatives, producing 4-trifluoroboratotetrahydroisoquinolones. This research highlights the compound's utility in achieving regioselective catalysis, offering a novel avenue for the development of boron-containing building blocks (Presset, Oehlrich, Rombouts, & Molander, 2013).

Wirkmechanismus

- Potassium plays essential roles in maintaining cell membrane potential, nerve conduction, muscle contraction, and overall cellular homeostasis .

- Changes in potassium levels impact membrane potential, which in turn affects cellular processes like neurotransmission, muscle contraction, and cardiac rhythm .

- Disruptions in potassium balance can lead to arrhythmias, neuromuscular dysfunction, and other symptoms .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Potassium is absorbed primarily in the small intestine. It distributes throughout the intracellular fluid compartment. Potassium undergoes minimal metabolism. The kidneys regulate potassium excretion via urine. Factors affecting potassium bioavailability include dietary intake, renal function, and medications (e.g., diuretics). Hypokalemia (low potassium) or hyperkalemia (high potassium) may necessitate potassium supplementation or restriction .

Result of Action

- Cellular effects of potassium action include:

- Maintains the resting potential of excitable cells. Facilitates muscle cell depolarization and contraction. Influences nerve cell excitability. Potassium is vital for normal cardiac rhythm. Balances intracellular and extracellular potassium levels .

Action Environment

- Environmental factors affecting potassium action:

- Adequate dietary potassium intake is essential. Kidneys regulate potassium excretion. Diuretics, ACE inhibitors, and other drugs impact potassium levels. Interplay with other ions affects potassium homeostasis. Hospitalized patients, athletes, and individuals with specific conditions require tailored potassium management .

Safety and Hazards

Potassium 4-tert-butylphenyltrifluoroborate causes severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Eigenschaften

IUPAC Name |

potassium;(4-butylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3.K/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14;/h5-8H,2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRSUMOZYVDMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

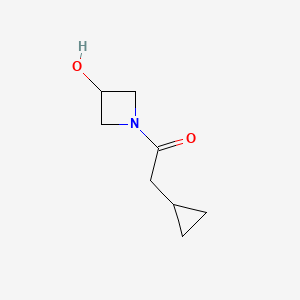

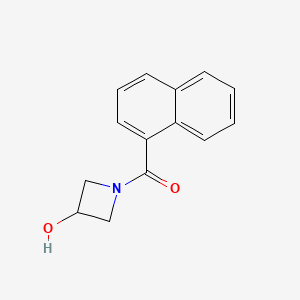

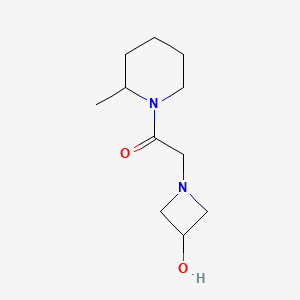

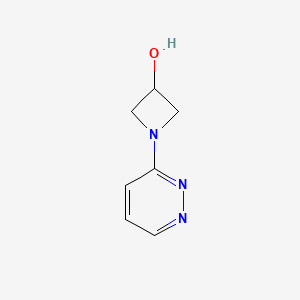

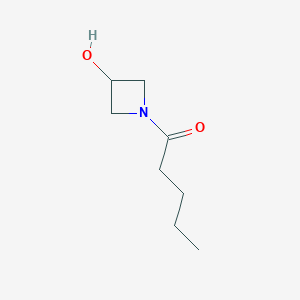

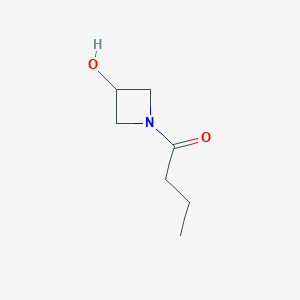

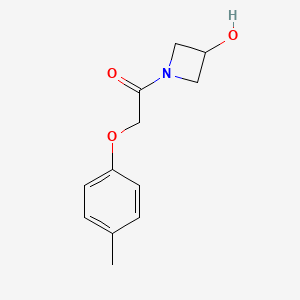

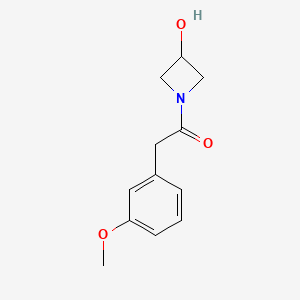

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.